[Chloro(dicyclohexyl)methyl]benzene
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Overview
Description
[Chloro(dicyclohexyl)methyl]benzene is an organic compound with the molecular formula C19H27Cl It consists of a benzene ring substituted with a chloro group and a dicyclohexylmethyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [Chloro(dicyclohexyl)methyl]benzene typically involves the reaction of benzyl chloride with dicyclohexylmethanol in the presence of a suitable catalyst. The reaction is carried out under reflux conditions, and the product is purified through distillation or recrystallization.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to ensure consistent product quality and yield. The reaction conditions are optimized to maximize the efficiency of the process, and advanced purification techniques such as chromatography may be employed to obtain the final product.
Chemical Reactions Analysis
Types of Reactions
[Chloro(dicyclohexyl)methyl]benzene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding alcohols or ketones.
Reduction: Reduction reactions can convert the chloro group to a hydrogen atom, yielding the corresponding hydrocarbon.
Substitution: Nucleophilic substitution reactions can replace the chloro group with other functional groups such as hydroxyl, amino, or alkyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a palladium catalyst are used.
Substitution: Nucleophiles like sodium hydroxide (NaOH) or ammonia (NH3) are employed under basic conditions.
Major Products Formed
Oxidation: Formation of alcohols or ketones.
Reduction: Formation of the corresponding hydrocarbon.
Substitution: Formation of various substituted benzene derivatives.
Scientific Research Applications
[Chloro(dicyclohexyl)methyl]benzene has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential use in drug development and as a pharmacological agent.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of [Chloro(dicyclohexyl)methyl]benzene involves its interaction with molecular targets such as enzymes and receptors. The chloro group can participate in nucleophilic substitution reactions, while the dicyclohexylmethyl group can influence the compound’s hydrophobic interactions and binding affinity. These interactions can modulate various biochemical pathways and cellular processes.
Comparison with Similar Compounds
Similar Compounds
Chlorobenzene: A simpler compound with a single chloro group attached to a benzene ring.
Dicyclohexylmethane: Lacks the chloro group and consists of a dicyclohexylmethyl group attached to a methane molecule.
Benzyl Chloride: Contains a benzene ring with a chloro group attached to a methyl group.
Uniqueness
[Chloro(dicyclohexyl)methyl]benzene is unique due to the presence of both a chloro group and a bulky dicyclohexylmethyl group. This combination imparts distinct chemical and physical properties, making it valuable for specific applications in synthesis and research.
Properties
CAS No. |
51046-32-3 |
---|---|
Molecular Formula |
C19H27Cl |
Molecular Weight |
290.9 g/mol |
IUPAC Name |
[chloro(dicyclohexyl)methyl]benzene |
InChI |
InChI=1S/C19H27Cl/c20-19(16-10-4-1-5-11-16,17-12-6-2-7-13-17)18-14-8-3-9-15-18/h1,4-5,10-11,17-18H,2-3,6-9,12-15H2 |
InChI Key |
BLNDAEYNGIBOBE-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(CC1)C(C2CCCCC2)(C3=CC=CC=C3)Cl |
Origin of Product |
United States |
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